molecular formula C10H13NO3 B1469501 Methyl 3-propyloxypicolinate CAS No. 1094025-00-9

Methyl 3-propyloxypicolinate

Cat. No. B1469501
M. Wt: 195.21 g/mol
InChI Key: OBPFEJLGUCRRJB-UHFFFAOYSA-N
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Description

Methyl 3-propyloxypicolinate, also known as 3-propyl-2-methyl-1-pyrroline-2-carboxylate, is an organic compound that is used in a variety of scientific and medical research applications. It is a white crystalline solid with a melting point of about 190°C. It is soluble in water, ethanol, and other polar solvents. Methyl 3-propyloxypicolinate is a versatile compound and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

  • Synthesis and Chemical Properties : Research focusing on the synthesis of complex molecules often explores compounds like "Methyl 3-propyloxypicolinate" for their roles as intermediates in the creation of more complex chemical entities. For example, studies on the synthesis of novel azirin-3-amines and their application as building blocks in peptide synthesis highlight the importance of such compounds in developing new synthetic pathways and materials (Breitenmoser et al., 2001).

  • Photodynamic Therapy (PDT) : Compounds with specific photophysical properties are researched for their potential in photodynamic therapy, a treatment modality for cancer. The study of bacteriochlorin analogues, for instance, shows how chemical modifications can enhance the photodynamic activity and tumor-targeting capabilities of these compounds, suggesting a potential area of application for similar compounds (Patel et al., 2016).

  • Material Science and Organic Electronics : Research into the structural and optical properties of polymer/fullerene films for organic solar cells underscores the importance of molecular design in the performance of these materials. Understanding the interactions and crystallinity of components like "Methyl 3-propyloxypicolinate" could contribute to advancements in the field of organic electronics (Erb et al., 2005).

  • Environmental Chemistry : Studies on the reactions of specific chemical compounds with environmental radicals can provide insights into atmospheric chemistry and pollution control strategies. For example, investigations into the gas-phase reactions of vinyl ethers with nitrate radicals contribute to our understanding of atmospheric reactivity and potential environmental impacts of various compounds (Scarfogliero et al., 2006).

  • Analytical and Detection Techniques : The development of sensitive detection methods for pesticides using Fe3O4 nanoparticle aggregates demonstrates the role of novel compounds in enhancing analytical techniques, potentially applicable to "Methyl 3-propyloxypicolinate" for specific detection or quantification purposes (Liu et al., 2011).

properties

IUPAC Name

methyl 3-propoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-7-14-8-5-4-6-11-9(8)10(12)13-2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPFEJLGUCRRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(N=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-propyloxypicolinate

Synthesis routes and methods

Procedure details

To a solution of methyl 3-hydroxypicolinate (0.472 g, 3.08 mmol) in N,N-dimethylformamide (6 ml) were added 1-iodopropane (0.33 ml, 3.38 mmol) and potassium carbonate (0.519 g, 3.76 mmol), and the mixture was stirred at 80° C. for 3 hr. Ethyl acetate was added to the reaction mixture, the mixture was washed with water, and the organic layer was dried over sodium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate) to give methyl 3-propyloxypicolinate (0.418 g, 2.14 mmol, yield 69%). This was dissolved in methanol (5 ml), 1N-aqueous sodium hydroxide m solution (5 ml) was added at room temperature, and the mixture was stirred at 60° C. for 3.5 hr. The reaction mixture was concentrated under reduced pressure and neutralized with 5%-aqueous citric acid solution, and the mixture was extracted with ethyl acetate. The extract was dried over sodium sulfate, and the solvent was evaporated under reduced pressure to give a carboxylic acid compound 3-propyloxypicolinic acid (0.248 g, 1.37 mmol, yield 64%).
Quantity
0.472 g
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step One
Quantity
0.519 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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